molecular formula C21H32O2 B12423450 5a-Pregnane-3,20-dione-d6

5a-Pregnane-3,20-dione-d6

Cat. No.: B12423450
M. Wt: 322.5 g/mol
InChI Key: XMRPGKVKISIQBV-CTWQKYLNSA-N
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Description

5a-Pregnane-3,20-dione-d6: is a deuterium-labeled version of 5a-Pregnane-3,20-dione, an endogenous metabolite of progesterone. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise quantitation in various biochemical assays .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5a-Pregnane-3,20-dione-d6 involves the incorporation of deuterium atoms into the 5a-Pregnane-3,20-dione molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the presence of catalysts under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using deuterated solvents and reagents. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 5a-Pregnane-3,20-dione-d6 undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to less oxidized forms.

    Substitution: Replacement of functional groups with others.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized steroids, while reduction may produce more reduced forms of the compound .

Mechanism of Action

5a-Pregnane-3,20-dione-d6 exerts its effects by interacting with cellular proteins involved in adhesion and cytoskeletal dynamics. It has been shown to decrease cell-substrate attachment, reduce the expression of adhesion plaques and vinculin, and depolymerize actin filaments. These effects are thought to be mediated through specific receptors on the cell surface .

Comparison with Similar Compounds

Uniqueness: The deuterium labeling of 5a-Pregnane-3,20-dione-d6 makes it unique as it allows for precise quantitation in biochemical assays. This property is particularly valuable in metabolic studies and drug development .

Properties

Molecular Formula

C21H32O2

Molecular Weight

322.5 g/mol

IUPAC Name

(5S,8R,9S,10S,13S,14S,17S)-17-acetyl-1,2,4,5,6,7-hexadeuterio-10,13-dimethyl-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14,16-19H,4-12H2,1-3H3/t14-,16-,17+,18-,19-,20-,21+/m0/s1/i4D,5D,8D,10D,12D,14D/t4?,5?,8?,10?,12?,14-,16-,17+,18-,19-,20-,21+

InChI Key

XMRPGKVKISIQBV-CTWQKYLNSA-N

Isomeric SMILES

[2H]C1[C@H]2[C@@H]3CC[C@@H]([C@]3(CC[C@@H]2[C@]4(C(C(C(=O)C([C@@]4(C1[2H])[2H])[2H])[2H])[2H])C)C)C(=O)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C

Origin of Product

United States

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